Protoporphyrin IX dimethyl ester

概要

説明

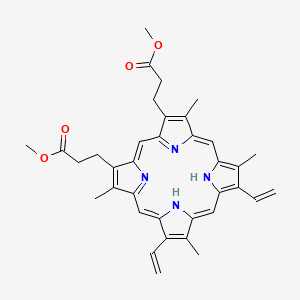

Protoporphyrin IX dimethyl ester is an organic compound classified as a porphyrin. It is a derivative of protoporphyrin IX, which plays a crucial role in living organisms as a precursor to heme and chlorophyll . This compound is a deeply colored solid that is not soluble in water . It is known for its applications in photodynamic therapy and as a photosensitizer in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

Protoporphyrin IX dimethyl ester can be synthesized through several methods. One common approach involves the esterification of protoporphyrin IX with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Another method involves the palladium-catalyzed coupling reactions with sodium salts and dimethyl esters .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The compound is synthesized by reacting protoporphyrin IX with methanol in the presence of an acid catalyst, followed by purification through crystallization or chromatography . The process is optimized for high yield and purity to meet industrial standards.

化学反応の分析

Cycloaddition Reactions

PPIXDME undergoes Diels-Alder reactions with dienophiles like maleic anhydride to form chlorin derivatives, which are critical for photodynamic therapy (PDT) applications. For example:

-

Reaction with maleic anhydride in toluene under reflux yields cycloadducts, which are further functionalized with nucleophiles (e.g., ethylene glycol, piperidine) to produce amphiphilic chlorins .

-

Regioselectivity : The reaction favors addition at the β-pyrrolic position, enabling controlled derivatization .

Table 1: Diels-Alder Reactions of PPIXDME

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Chlorin cycloadducts | 79% | |

| DMAD* | CHCl₃, RT | Tetracyanochlorin | 65% |

*DMAD = Dimethyl acetylenedicarboxylate

Halogenation and Cross-Coupling Reactions

PPIXDME’s vinyl and β-pyrrole positions undergo halogenation, enabling further functionalization via palladium-catalyzed couplings:

-

Bromination : Optimized bromination of vinyl groups (NBS, CCl₄) achieves >90% yield .

-

Suzuki/Sonogashira Couplings : Brominated PPIXDME reacts with aryl boronic acids or alkynes to introduce aryl/alkynyl groups .

Table 2: Halogenation and Coupling Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination (vinyl) | NBS, CCl₄, 0°C | 3,8-Dibromo-PPIXDME | 92% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3,8-Diphenyl-PPIXDME | 85% |

Oxidation and Coordination Chemistry

PPIXDME acts as a ligand in metalloporphyrin complexes, with cobalt(II) derivatives showing solvent-dependent oxidation behavior:

-

Cobalt(II) PPIXDME in aprotic solvents (e.g., DMSO) forms equilibrium mixtures of [CoᴵᴵP(S)] and [(S)Coᴵᴵᴵ(O₂)CoᴵᴵᴵP(S)] peroxo-dimers, evidenced by bathochromic Soret band shifts (403 → 427 nm) .

-

Methanol oxidation : CoᴵᴵPPIXDME oxidizes to Coᴵᴵᴵ complexes via ligand-assisted electron transfer, with kₒbₛ = 1.5 × 10⁻³ s⁻¹ in pyridine-methanol mixtures .

Photochemical Reactions

PPIXDME’s excited states drive energy-transfer processes:

-

Triplet state : Pulse radiolysis reveals a triplet energy (Eₜ) of 1.65 eV and oxygen quenching rate (kq) of 1.2 × 10⁹ M⁻¹s⁻¹ .

-

Carotenoid quenching : Triplet energy transfer to β-carotene occurs with k = 4.7 × 10⁹ M⁻¹s⁻¹, relevant to photoprotection mechanisms .

Table 3: Photophysical Properties

| Parameter | Value | Reference |

|---|---|---|

| λₐbₛ (Soret) | 407 nm (ε = 171,000 M⁻¹cm⁻¹) | |

| Fluorescence Φ | 0.06 (CHCl₃) |

Enzymatic Transformations

In heme biosynthesis, PPIXDME is a substrate for protoporphyrinogen oxidase (PPO) , which catalyzes a six-electron oxidation to form protoporphyrin IX. Mutations in PPO lead to variegate porphyria .

科学的研究の応用

Photodynamic Therapy

Overview : Protoporphyrin IX dimethyl ester is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). This therapeutic approach utilizes light-activated compounds to produce reactive oxygen species that selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.

Case Study : A study conducted on nasopharyngeal carcinoma cells demonstrated that PME exhibited higher intracellular uptake compared to protoporphyrin IX, resulting in increased phototoxicity. The research indicated that PME's effectiveness is enhanced when targeting mitochondria and lysosomes, suggesting its potential as a powerful agent in cancer treatment .

Biochemical Research

Overview : PME serves as an essential tool for investigating heme synthesis and metabolism. Researchers utilize it to study the roles of porphyrins in various biological processes, contributing to a deeper understanding of diseases related to heme metabolism.

Applications :

- Heme Metabolism Studies : PME is employed to explore metabolic pathways involving heme synthesis, aiding in the comprehension of disorders such as porphyrias.

- Cellular Imaging : Its fluorescent properties make PME valuable for fluorescence microscopy, allowing researchers to visualize cellular components effectively .

Fluorescent Probes

Overview : The compound is utilized in fluorescence microscopy due to its ability to emit light upon excitation. This property is crucial for imaging studies in cellular biology and pathology.

Applications :

- Cellular Component Visualization : PME's unique fluorescence characteristics enable clear imaging of cellular structures, which is vital for understanding cellular functions and disease mechanisms .

Drug Delivery Systems

Overview : PME can be integrated into nanocarriers, enhancing targeted drug delivery systems. This application addresses challenges in pharmaceutical development by improving the efficacy of therapeutic agents while reducing side effects.

Case Study : Research indicates that incorporating PME into drug delivery systems allows for better targeting of cancer cells, leading to more effective treatments with fewer adverse effects compared to traditional methods .

Environmental Monitoring

Overview : this compound is employed in detecting heavy metals and pollutants in environmental samples. Its sensitivity allows for effective monitoring of contamination levels, supporting environmental protection efforts.

Applications :

- Heavy Metal Detection : PME has been used successfully in sensor technologies for identifying contaminants in water and soil samples, contributing to public health initiatives .

Data Table: Summary of Applications

作用機序

Protoporphyrin IX dimethyl ester exerts its effects primarily through its role as a photosensitizer. Upon exposure to light, it absorbs photons and transitions to an excited state . This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen . These reactive oxygen species can cause damage to cellular components, leading to cell death . The compound targets cellular structures like mitochondria and lysosomes, disrupting their function and inducing apoptosis .

類似化合物との比較

Protoporphyrin IX dimethyl ester is unique among porphyrins due to its specific ester groups and photodynamic properties. Similar compounds include:

Protoporphyrin IX: The parent compound, which lacks the ester groups and has different solubility and reactivity properties.

Mesoporphyrin: A similar compound used in anti-cancer research, differing in its side chain composition.

Coproporphyrin: Another porphyrin derivative with different functional groups and applications.

This compound stands out due to its enhanced solubility in organic solvents and its effectiveness as a photosensitizer in photodynamic therapy .

Q & A

Basic Research Questions

Q. What are the solubility advantages of PPIX DME over protoporphyrin IX in organic synthesis?

PPIX DME exhibits enhanced solubility in organic solvents (e.g., chloroform, dimethyl sulfoxide) due to esterification of its carboxylic acid groups, enabling easier manipulation in reactions such as halogenation, coupling, or derivatization . This property is critical for synthesizing porphyrin derivatives for photodynamic therapy (PDT) or catalytic studies. For instance, palladium-catalyzed Suzuki couplings require non-polar solvents, where PPIX DME dissolves effectively compared to the free acid form .

Q. How should PPIX DME be handled to ensure stability and safety in laboratory settings?

PPIX DME requires storage in airtight, light-protected containers at -20°C to prevent degradation. During experiments, wear protective gloves, eyewear, and lab coats to avoid skin contact. Waste containing PPIX DME must be segregated and disposed via certified biohazard protocols due to potential environmental toxicity . Reactions generating volatile byproducts (e.g., iodination) should be conducted in fume hoods .

Q. What protocols optimize the hydrolysis of PPIX DME to protoporphyrin IX for analytical calibration?

Hydrolysis of PPIX DME to PPIX free acid is achieved using 1.5 M HCl at 25°C for 2–3 hours, monitored via HPLC to confirm completion. This method ensures a millimolar absorptivity (ε) of 297 L·mmol⁻¹·cm⁻¹ at the Soret maximum (408 nm), critical for accurate spectrophotometric quantification in blood porphyrin assays . Prolonged hydrolysis (>3 hours) risks forming hematoporphyrin IX, a common artifact .

Q. Why is PPIX DME preferred over other porphyrin derivatives as an analytical standard?

PPIX DME provides reproducible calibration due to its stability under acidic conditions and consistent conversion to PPIX free acid. Studies validate its use in erythrocyte protoporphyrin assays for lead poisoning diagnostics, with a 19% higher absorptivity than historical values, reducing quantification errors .

Advanced Research Questions

Q. How can PPIX DME be functionalized for targeted photodynamic therapy applications?

PPIX DME’s β-pyrrole positions undergo bromination or iodination, enabling subsequent palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) to introduce aryl, alkynyl, or click chemistry handles. For example, 3,8-diphenyl derivatives form via Suzuki reactions, enhancing photosensitizer uptake in cancer cells . X-ray crystallography confirms peripheral modifications, such as head-to-tail stacking in aryl-functionalized derivatives, which influence photophysical properties .

Q. What solvent systems govern the reaction mechanisms of cobalt-PPIX DME complexes?

In aprotic solvents (e.g., DMSO, DMF), cobalt(II)-PPIX DME forms equilibrium mixtures with Co(II)-solvent and Co(II)-O₂ adducts, with Soret band shifts (403→427 nm) indicating peroxo-dimer formation. Protic solvents (e.g., methanol) accelerate oxidation to Co(III) species upon pyridine addition, with rate constants (kobs) up to 1.5 × 10⁻³ s⁻¹. Solvent coordination strength and dielectric constants critically modulate redox pathways .

Q. How does irradiation wavelength affect PPIX DME photoproduct formation in photodynamic diagnostics?

Under blue light (405 nm), PPIX DME generates singlet oxygen (¹O₂) and photoproducts like hematoporphyrin derivatives, detectable via HPLC. Near-infrared irradiation (e.g., 700–1100 nm) minimizes photobleaching in nanoparticle-encapsulated PPIX DME, enhancing tumor imaging depth. Fluorescence switching strategies using dual-wavelength irradiation improve signal-to-noise ratios in deep-tissue diagnostics .

Q. What role does PPIX DME play in synthesizing luminescent nanoparticles for theranostics?

PPIX DME complexes with ytterbium(III) in Lexan polymer matrices yield nanoparticles with NIR luminescence (700–1100 nm) and prolonged excited-state lifetimes. Iron oxide cores added to these nanoparticles enable magnetic hyperthermia-PDT synergy, validated in nasopharyngeal carcinoma models. The ester groups improve porphyrin-polymer compatibility, reducing aggregation-induced quenching .

Q. How do structural modifications of PPIX DME impact its interactions with hemoproteins?

Methyl esterification alters PPIX DME’s axial ligand binding in reconstituted hemoproteins. For horseradish peroxidase, PPIX DME fails to oxidize guaiacol due to distorted heme-pocket orientation, unlike the native protoporphyrin IX. Imidazole binding studies reveal weaker Fe(III)-ligand coordination, affecting catalytic cycles in model hemoprotein systems .

Q. Methodological Notes

- Spectral Characterization : UV-Vis (Soret band ~400 nm) and EPR are standard for monitoring metal-PPIX DME complexes. X-ray crystallography resolves peripheral substituent effects on stacking .

- Analytical Cross-Validation : Compare HPLC retention times (RP-C18 columns) with authentic standards to avoid misidentification of hydrolysis byproducts .

- Photostability Assays : Use actinometry to quantify ¹O₂ yield under controlled irradiance, ensuring reproducibility in PDT studies .

特性

CAS番号 |

5522-66-7 |

|---|---|

分子式 |

C36H38N4O4 |

分子量 |

590.7 g/mol |

IUPAC名 |

methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,38,40H,1-2,11-14H2,3-8H3 |

InChIキー |

KAULEVLNLNQFED-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |

正規SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)OC)C)CCC(=O)OC |

Key on ui other cas no. |

5522-66-7 |

同義語 |

dimethyl protoporphyrin IX protoporphyrin dimethyl ester protoporphyrin IX dimethyl este |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。